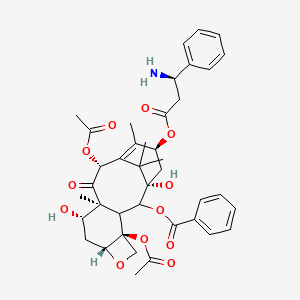
3'-N-Debenzoyl-2'-deoxytaxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-N-debenzoyl-2'-deoxytaxol is a taxane diterpenoid that is 3'-N-debenzoyltaxol which is lacking the 2-hydroxy group. It has a role as a metabolite. It is an acetate ester, a primary amino compound, a taxane diterpenoid and a tetracyclic diterpenoid. It derives from a 3'-N-debenzoyltaxol. It is a conjugate base of a 3'-N-debenzoyl-2'-deoxytaxol(1+).
Scientific Research Applications
Biosynthetic Pathway in Taxol Production
3'-N-Debenzoyl-2'-deoxytaxol plays a pivotal role in the biosynthesis of the anticancer drug Taxol. A study by Walker et al. (2002) highlighted its involvement in the final acylation step of Taxol biosynthesis. Specifically, the enzyme N-benzoyltransferase was identified for its role in coupling N-debenzoyl-(3′RS)-2′-deoxytaxol with benzoyl-CoA to form 2′-deoxytaxol, a key intermediate in Taxol production (Walker, Long, & Croteau, 2002).
Enzymatic Specificity in Taxol Biosynthesis
In a subsequent study by Long et al. (2008), the specificity of the N-benzoyl transferase, responsible for converting N-debenzoyl-2'-deoxytaxol to Taxol, was investigated. This study emphasized the enzyme's preference for N-debenzoyltaxol over N-debenzoyl-2'-deoxytaxol as the taxoid co-substrate in the benzoyl transfer reaction, shedding light on the sequence of reactions in Taxol biosynthesis (Long, Lagisetti, Coates, & Croteau, 2008).
Role in Side Chain Transferase of Taxol Biosynthesis
Another study by Walker et al. (2002) identified a cDNA clone encoding a taxoid C-13 O-phenylpropanoyltransferase, which catalyzes the selective 13-O-acylation of baccatin III with β-phenylalanoyl CoA to form N-debenzoyl-2′-deoxytaxol. This research provided insight into the enzymatic steps involved in attaching the crucial side chain to the Taxol molecule (Walker, Fujisaki, Long, & Croteau, 2002).
Taxol Biosynthesis and C13-Side Chain Hydroxylation
In a 2005 study, Long and Croteau explored the C13-side chain 2'-hydroxylation involved in Taxol biosynthesis. This study provided a better understanding of the enzymatic pathways leading to Taxol and related N-substituted taxoids, particularly focusing on the steps involving N-debenzoyl-2'-deoxytaxol (Long & Croteau, 2005).
Comparative Metabolomic Analyses in Taxaceae Trees
A 2021 study by Yu et al. conducted comparative metabolomic analyses in Taxaceae trees, focusing on the differential accumulation of taxoids including 3'-N-debenzoyltaxol and 3'-N-debenzoyl-2’-deoxytaxol. This research contributes to the understanding of taxol biosynthesis and the comprehensive resource utilization of the Taxaceae trees (Yu et al., 2021).
Dissecting Paclitaxel-Microtubule Association
In 2013, Sharma et al. conducted a study on the association between paclitaxel (PTX) and microtubules, evaluating derivatives like 2'-deoxy-PTX and N-debenzoyl-2'-deoxy-PTX. The study's findings on the 2'-OH group's role in PTX's interaction with microtubules provide insights into the molecular dynamics of PTX and its derivatives, including 3'-N-Debenzoyl-2'-deoxytaxol (Sharma et al., 2013).
properties
Product Name |
3'-N-Debenzoyl-2'-deoxytaxol |
|---|---|
Molecular Formula |
C40H47NO12 |
Molecular Weight |
733.8 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(3R)-3-amino-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H47NO12/c1-21-27(51-30(45)17-26(41)24-13-9-7-10-14-24)19-40(48)35(52-36(47)25-15-11-8-12-16-25)33-38(6,28(44)18-29-39(33,20-49-29)53-23(3)43)34(46)32(50-22(2)42)31(21)37(40,4)5/h7-16,26-29,32-33,35,44,48H,17-20,41H2,1-6H3/t26-,27+,28+,29-,32-,33?,35+,38-,39+,40-/m1/s1 |
InChI Key |
YNAFMBLTFSPCAE-ZPROQBANSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C[C@H](C5=CC=CC=C5)N)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)CC(C5=CC=CC=C5)N)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



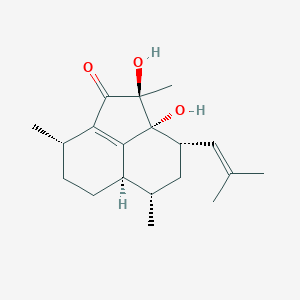
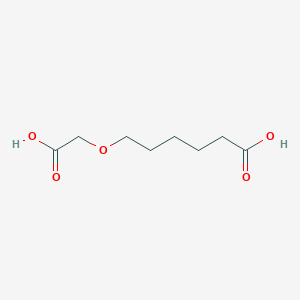
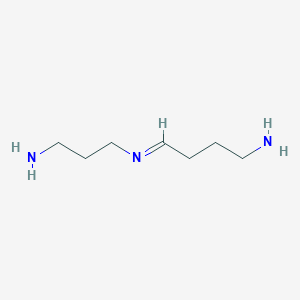
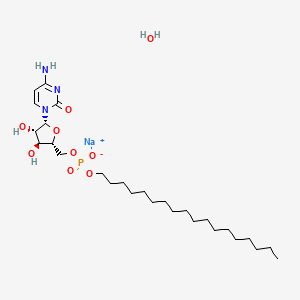
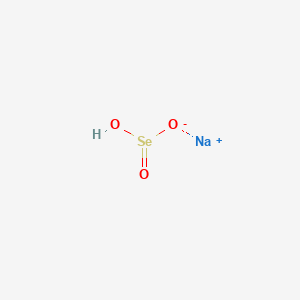
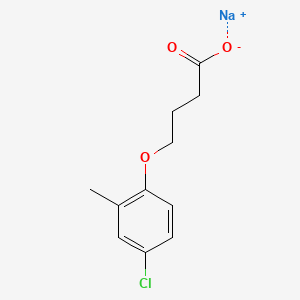
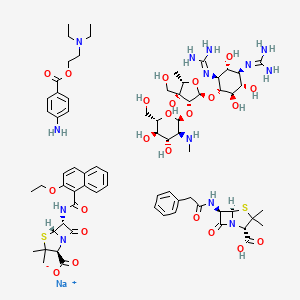

![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)
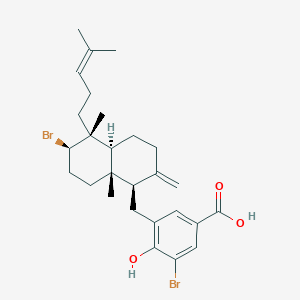
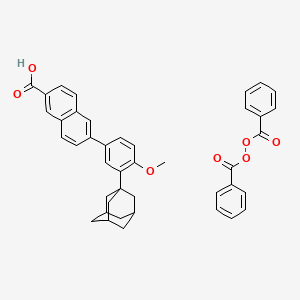
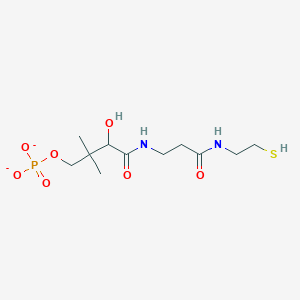
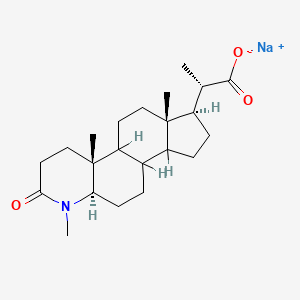
![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1261217.png)